(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 2-chlorobenzyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage with the naphthalene moiety under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthalene moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the thiazole and naphthalene rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted thiazole derivatives are the major products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is explored for its potential use in materials science, such as the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring and the cyano group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may also play a role in stabilizing these interactions through π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[5-(2-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide
- (2E)-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzyl group, in particular, differentiates it from its analogs and may result in unique interactions with molecular targets.
Properties
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c25-22-11-4-2-7-18(22)13-20-15-27-24(30-20)28-23(29)19(14-26)12-17-9-5-8-16-6-1-3-10-21(16)17/h1-12,15H,13H2,(H,27,28,29)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTJEYBIGYRWOY-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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